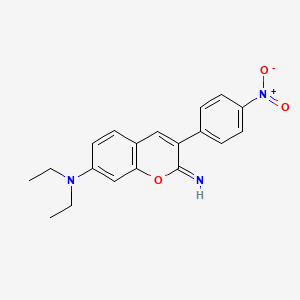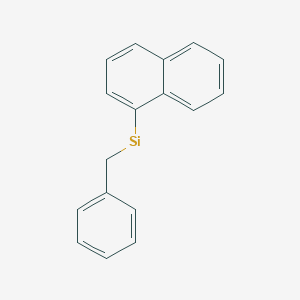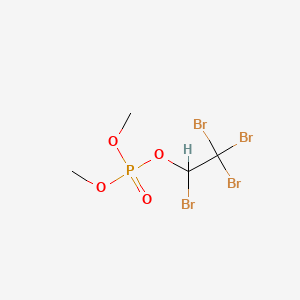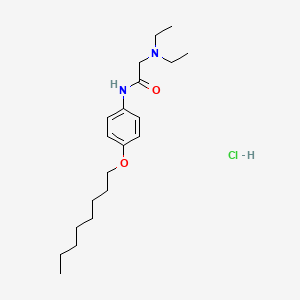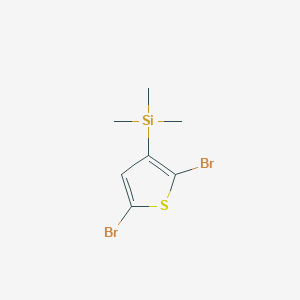
(2,5-Dibromothiophen-3-yl)(trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-3-(trimethylsilyl)thiophene is an organosilicon compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms and a trimethylsilyl group in this compound makes it a valuable intermediate in organic synthesis, particularly in the field of materials science and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(trimethylsilyl)thiophene typically involves the bromination of 3-(trimethylsilyl)thiophene. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of 2,5-Dibromo-3-(trimethylsilyl)thiophene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dibromo-3-(trimethylsilyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions like Suzuki-Miyaura coupling, where boronic acids or esters are used as reagents.
Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene oxides or reduced to form dihydrothiophenes.
Polymerization: The compound can undergo polymerization to form polythiophenes, which are valuable in electronic applications.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution: Formation of various substituted thiophenes.
Oxidation: Formation of thiophene oxides.
Reduction: Formation of dihydrothiophenes.
Applications De Recherche Scientifique
2,5-Dibromo-3-(trimethylsilyl)thiophene has several applications in scientific research:
Materials Science: Used in the synthesis of conductive polymers and organic semiconductors.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds.
Organic Synthesis: Acts as a building block for the construction of complex molecules.
Catalysis: Used in the development of new catalytic systems for organic reactions.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-3-(trimethylsilyl)thiophene in various reactions involves the activation of the thiophene ring and the subsequent substitution or addition of functional groups. The bromine atoms act as leaving groups, facilitating the formation of new bonds. The trimethylsilyl group can also be involved in protecting the thiophene ring during reactions, preventing unwanted side reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dibromothiophene: Lacks the trimethylsilyl group, making it less versatile in certain reactions.
3-(Trimethylsilyl)thiophene: Lacks the bromine atoms, limiting its use in substitution reactions.
2,5-Dibromo-3-hexylthiophene: Contains a hexyl group instead of a trimethylsilyl group, affecting its solubility and reactivity.
Uniqueness
2,5-Dibromo-3-(trimethylsilyl)thiophene is unique due to the presence of both bromine atoms and a trimethylsilyl group. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
38611-18-6 |
|---|---|
Formule moléculaire |
C7H10Br2SSi |
Poids moléculaire |
314.11 g/mol |
Nom IUPAC |
(2,5-dibromothiophen-3-yl)-trimethylsilane |
InChI |
InChI=1S/C7H10Br2SSi/c1-11(2,3)5-4-6(8)10-7(5)9/h4H,1-3H3 |
Clé InChI |
DNOFRKOBCHBBAJ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(SC(=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-hydroxy-5,5-dimethyl-2-[(E)-(phenylhydrazinylidene)methyl]cyclohex-2-en-1-one](/img/structure/B14661604.png)
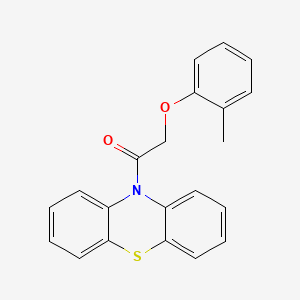


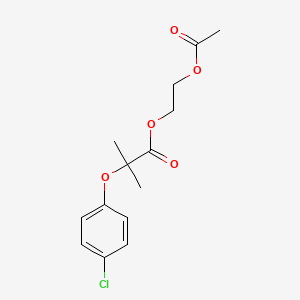
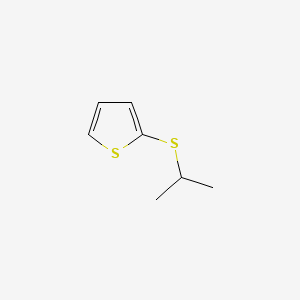
![(7Z,17Z)-2,12-Dithia-21,22,23,24-tetraazapentacyclo[16.2.1.1~3,6~.1~8,11~.1~13,16~]tetracosa-1(21),3,5,7,9,11(23),13,15,17,19-decaene](/img/structure/B14661630.png)
